N-METHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE
Description
N-METHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that features a tetrahydroquinoline moiety
Properties
IUPAC Name |
3-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20-19(22)13-10-15-8-11-17(12-9-15)25(23,24)21-14-4-6-16-5-2-3-7-18(16)21/h2-3,5,7-9,11-12H,4,6,10,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIQNYWQRJIDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps. One common method includes the initial formation of the tetrahydroquinoline ring, followed by sulfonylation and subsequent coupling with a propanamide derivative. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (H2O2, TBHP), reducing agents (LiAlH4), and bases (NaH, KOtBu). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-METHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-METHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound can also interact with cellular pathways, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares the tetrahydroquinoline core but lacks the sulfonyl and propanamide groups.
2-Methyl-1,2,3,4-tetrahydroquinoline: Similar in structure but with a methyl group instead of the sulfonyl and propanamide groups.
Uniqueness
N-METHYL-3-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the sulfonyl group enhances its reactivity and potential for forming hydrogen bonds, while the propanamide moiety contributes to its solubility and interaction with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
